molecular formula C19H16ClNO3 B12158822 9-(2-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(2-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B12158822
M. Wt: 341.8 g/mol
InChI Key: SKEGTUULKQCGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of oxazines. This compound is characterized by its unique structure, which includes a chromeno[8,7-e][1,3]oxazin-2-one core with a 2-chlorobenzyl and a methyl group attached. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 9-(2-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the formation of 1,3-oxazinan-2-ones can be achieved by reacting 3-amino-1-propanols with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene . This reaction proceeds via an intermolecular cyclization mechanism, resulting in the formation of the desired oxazine ring.

Industrial production methods for this compound may involve similar cyclization reactions, but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

9-(2-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents or nucleophiles.

For example, the oxidation of this compound can lead to the formation of corresponding oxides, while reduction can yield the corresponding alcohols

Scientific Research Applications

In medicinal chemistry, it has shown promise as an anti-inflammatory agent . Studies have demonstrated that derivatives of this compound can inhibit inflammatory responses by suppressing the NF-κB and MAPK signaling pathways . This makes it a potential candidate for the development of new anti-inflammatory drugs with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

In addition to its medicinal applications, this compound is also of interest in organic synthesis and materials science. Its unique structure and reactivity make it a valuable intermediate for the synthesis of other heterocyclic compounds and polymers .

Mechanism of Action

The mechanism of action of 9-(2-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. In the context of its anti-inflammatory activity, this compound inhibits the activation of NF-κB and MAPK signaling pathways . These pathways play crucial roles in the regulation of inflammatory responses, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).

Comparison with Similar Compounds

9-(2-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be compared with other similar compounds, such as 9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one derivatives . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and applications. For instance, the presence of different substituents can influence the compound’s solubility, stability, and reactivity, thereby affecting its potential use in various fields.

Other similar compounds include 1,3-oxazines and their derivatives, which have been studied for their pharmacological and materials applications . The unique structural features of this compound, such as the presence of a 2-chlorobenzyl group, contribute to its distinct properties and potential advantages over other related compounds.

Properties

Molecular Formula

C19H16ClNO3

Molecular Weight

341.8 g/mol

IUPAC Name

9-[(2-chlorophenyl)methyl]-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C19H16ClNO3/c1-12-8-18(22)24-19-14(12)6-7-17-15(19)10-21(11-23-17)9-13-4-2-3-5-16(13)20/h2-8H,9-11H2,1H3

InChI Key

SKEGTUULKQCGKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CC=C4Cl

Origin of Product

United States

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